Cas no 112965-21-6 (Calcipotriol)

Calcipotriol 化学的及び物理的性質
名前と識別子
-
- Calcipotriene
- (1S,3S,5Z)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S)-5-Cyclopropyl-5-hydroxy-pent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexane-1,3-diol
- Calcipotriol
- calcipotriol anhydre ep5.3
- Calcipotriol hydrate
- 25-HYDROXYCHOLECALCIFEROL
- 25-HYDROXYVITAMIN D3
- 25-OH vitamin D3
- CALCIDIOL
- Calcifediol
- CALCIPOTRIENE,EP5.3
- Didrogyl
- Hidroferol
- MC 903
- VITAMIN D3,25-HYDROXY
- (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3ε,24-triol
- dovonex
- Daivonex
- Daivobet
- Calciptriol
- Calcipotriene-d4
- CALCIPOTRIOL - EP
- mc903
- 5z,7e,22e,24s)--bet
- CALCIPOTRIENE (USP-RS)
- EN300-21702588
- Sorilux
- MLS001424130
- HMS3413D04
- CALCIPOTRIOL [EP MONOGRAPH]
- SR-01000762910
- NCGC00167465-01
- HMS2089J08
- 1s19
- D01125
- Divonex
- Calsodore
- 1,24(OH)2-22-ene-24-cyclopropyl D3
- Q155683
- Calcitrene
- HMS3269P03
- Epitope ID:114242
- DTXSID0046648
- (22E)-(24S)-1alpha,24-dihydroxy-26,27-cyclo-22,23-didehydrovitamin D3 / (22E)-(24S)-1alpha,24-dihydroxy-26,27-cyclo-22,23-didehydrocholecalciferol / Calcipotriol
- STF-115469
- CCG-100949
- 9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-, (1alpha,3beta,5Z,7E,22E,24S)-
- Calcipotriene [USAN]
- CALCIPOTRIENE [USP MONOGRAPH]
- HMS3677D04
- CALCIPOTRIENE [VANDF]
- HMS3713K08
- CS-0387
- AB00698343-05
- s3739
- 143NQ3779B
- BDBM50369964
- CALCIPOTRIENE [ORANGE BOOK]
- SMR000466353
- SR-01000762910-4
- Calcipotriol (JAN)
- CALCIPOTRIENE [USP-RS]
- (1R,3S,5Z)-5-{2-[(1R,3aS,4E,7aR)-1-[(2R,3E,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexane-1,3-diol
- 112828-00-9
- NC00199
- 9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-, (1alpha,3beta,5Z,7E,22E)-
- CALCIPOTRIOL [WHO-DD]
- EX-A4430
- SR-01000762910-3
- SCHEMBL2853
- CALCIPOTRIENE (USP MONOGRAPH)
- (1S,3R,5Z,7E,22E,24S)-26,27-cyclo-9,10-secocholesta-5,7,10,22-tetraene-1,3,24-triol
- CALCIPOTRIOL [JAN]
- (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1alpha,3beta,24-triol hydrate
- CHEMBL1200666
- MFCD10567086
- calcipotriolo
- LWQQLNNNIPYSNX-UROSTWAQSA-N
- AS-56390
- Calcipotriol [INN]
- Dovonex (TN)
- AKOS015855239
- 112965-21-6
- CALCIPOTRIOL (EP MONOGRAPH)
- Calcipotriene (USP)
- (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- calcipotriolum
- BMS-181161
- MC-903
- AMY2864
- (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1alpha,3beta,24-triol
- CalcipotrieneMC 903
- HY-10001
- CPD000466353
- (1?,3?,5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol
- CHEBI:50749
- (5Z,7E,22E)-(1S,3R,24S)-26,27-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol
- CALCIPOTRIOL [MART.]
- CALCIPOTRIOL (MART.)
- PRI-2201
- DTXCID8026648
- GTPL2778
- HMS2051N11
- (1S,3R,5Z,7E,14beta,17alpha,22E,24S)-26,27-cyclo-9,10-secocholesta-5,7,10,22-tetraene-1,3,24-triol
- Calcipotriol anhydrous
- 9,10-SECOCHOLA-5,7,10(19),22-TETRAENE-1,3,24-TRIOL, 24-CYCLOPROPYL-, (1.ALPHA.,3.BETA.,5Z,7E,22E,24S)-
- CCRIS 7700
- U-0267
- PRI 2201
- D05AX02
- CALCIPOTRIENE [MI]
- Psorcutan
- MLS000759467
- UNII-143NQ3779B
- DB02300
- LMST03020106
- G86332
- BRD-K56429665-001-07-0
- BRD-K56429665-002-01-1
- BRD-K56429665-001-09-6
-
- MDL: MFCD00866630
- インチ: InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25-,26+,27-/m1/s1
- InChIKey: LWQQLNNNIPYSNX-UROSTWAQSA-N
- ほほえんだ: C=C1[C@H](C[C@@H](C/C1=C/C=C2[C@]3([C@@](C)([C@H](CC3)[C@@H](/C=C/[C@H](C4CC4)O)C)CCC/2)[H])O)O
計算された属性
- せいみつぶんしりょう: 412.29800
- どういたいしつりょう: 412.29774513g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 743
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.7Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 色と性状: ギ酸メチルから結晶化したもの。
- 密度みつど: Not available
- ゆうかいてん: 166-168 ºC
- ふってん: 582℃/760mmHg
- フラッシュポイント: Not available
- ようかいど: DMSO: soluble15mg/mL, clear
- PSA: 60.69000
- LogP: 5.09060
- じょうきあつ: Not available
Calcipotriol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:UN 2811 6.1 / PGI
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:4°C, protect from light, stored under nitrogen
Calcipotriol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19606-100mg |
Calcipotriol |
112965-21-6 | 98% | 100mg |
¥3600.00 | 2023-09-09 | |
eNovation Chemicals LLC | Y0975952-1g |
Calcipotriene |
112965-21-6 | 98% | 1g |
$1600 | 2024-08-03 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19606-5mg |
Calcipotriol |
112965-21-6 | 98% | 5mg |
¥480.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14856-25 mg |
Calcipotriol |
112965-21-6 | 99.07% | 25mg |
¥1521.00 | 2022-04-26 | |
ChemScence | CS-0387-5mg |
Calcipotriol |
112965-21-6 | 99.77% | 5mg |
$66.0 | 2022-04-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14856-200 mg |
Calcipotriol |
112965-21-6 | 99.07% | 200mg |
¥6938.00 | 2022-04-26 | |
TRC | C144200-2mg |
Calcipotriene |
112965-21-6 | 2mg |
$ 108.00 | 2023-04-18 | ||
TRC | C144200-10mg |
Calcipotriene |
112965-21-6 | 10mg |
$ 221.00 | 2023-09-08 | ||
DC Chemicals | DCAPI1415-250 mg |
Calcipotriol(Calcipotriene) |
112965-21-6 | >99% | 250mg |
$1300.0 | 2022-03-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-203537-10 mg |
Calcipotriol, |
112965-21-6 | >98% | 10mg |
¥1,429.00 | 2023-07-10 |
Calcipotriol サプライヤー
Calcipotriol 関連文献
-
Anqi Chen,Yuting Luo,Jie Xu,Xueran Guan,Huacheng He,Xuan Xuan,Jiang Wu J. Mater. Chem. B 2022 10 7397
-
Ummu Umaimah Mohd Nordin,Noraini Ahmad,Norazlinaliza Salim,Nor Saadah Mohd Yusof RSC Adv. 2021 11 29080
-
Norazlinaliza Salim,Noraini Ahmad,Siti Hajar Musa,Rauzah Hashim,Tharwat F. Tadros,Mahiran Basri RSC Adv. 2016 6 6234
-
Daisuke Sawada,Shinji Kakuda,Akiko Takeuchi,Fumihiro Kawagoe,Midori Takimoto-Kamimura,Atsushi Kittaka Org. Biomol. Chem. 2018 16 2448
-
J?rg Reichrath,Roman Saternus,Thomas Vogt Photochem. Photobiol. Sci. 2017 16 433
-
Girgis Obaid,Mans Broekgaarden,Anne-Laure Bulin,Huang-Chiao Huang,Jerrin Kuriakose,Joyce Liu,Tayyaba Hasan Nanoscale 2016 8 12471
-
Katie M. Dixon,Vanessa B. Sequeira,Aaron J. Camp,Rebecca S. Mason Photochem. Photobiol. Sci. 2010 9 564
-
Sarah Felton,Fatemeh Navid,Agatha Schwarz,Thomas Schwarz,Regine Gl?ser,Lesley E. Rhodes Photochem. Photobiol. Sci. 2013 12 29
-
Kouta Ibe,Takeshi Yamada,Sentaro Okamoto Org. Biomol. Chem. 2019 17 10188
-
Shelley Gorman,Prue H. Hart Photochem. Photobiol. Sci. 2012 11 1788
Calcipotriolに関する追加情報
Calcipotriol and Its Therapeutic Applications in Modern Medicine
Calcipotriol, a synthetic form of vitamin D3, is a critical compound in the field of dermatology and has been widely recognized for its therapeutic efficacy. The chemical name for this compound is 1α,25-dihydroxycholecalciferol, and its CAS number is 112965-21-6. This compound belongs to the class of calcitriol analogs and has been extensively studied for its potential in treating various skin conditions. The unique molecular structure of Calcipotriol allows it to interact specifically with vitamin D receptors (VDRs) in the skin, thereby modulating the expression of genes involved in skin cell proliferation and differentiation.
The mechanism of action for Calcipotriol involves its binding to VDRs in the nuclei of skin cells, which leads to the transcription of proteins that regulate cell growth and differentiation. This process is particularly beneficial in conditions characterized by abnormal cell proliferation, such as psoriasis. Recent studies have highlighted the compound's ability to reduce inflammation and inhibit the production of cytokines that are associated with chronic skin disorders. The therapeutic effects of Calcipotriol have been well-documented in clinical trials, where it has shown significant improvements in plaque reduction and symptom relief for patients suffering from psoriasis vulgaris.
One of the most compelling aspects of Calcipotriol is its high selectivity for VDRs in keratinocytes, which minimizes systemic absorption and reduces the risk of side effects commonly associated with other vitamin D derivatives. This property makes it a preferred choice for topical treatment formulations. The latest research has also explored the potential synergistic effects of Calcipotriol when combined with other topical agents, such as corticosteroids or retinoids. These combination therapies have shown enhanced efficacy in managing moderate to severe psoriasis by targeting different pathways involved in skin inflammation and hyperproliferation.
In addition to its dermatological applications, Calcipotriol has been investigated for its role in other medical conditions beyond skin disorders. Emerging research suggests that this compound may have potential benefits in managing certain autoimmune diseases due to its immunomodulatory properties. Studies have indicated that Calcipotriol can influence the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells, which are key players in immune responses. This modulation could make Calcipotriol a valuable asset in developing novel therapeutic strategies for autoimmune conditions such as rheumatoid arthritis.
The pharmacokinetics of Calcipotriol have been thoroughly examined to ensure safe and effective use. The compound is rapidly absorbed through the skin after topical application, with peak plasma levels typically observed within a few hours post-treatment. However, due to its high binding affinity to plasma proteins, systemic bioavailability remains low, which further underscores its safety profile. The half-life of Calcipotriol is relatively short, necessitating daily application for sustained therapeutic effects. This characteristic has led to the development of various formulations, including creams, ointments, and solutions, to optimize patient compliance and treatment outcomes.
Recent advancements in drug delivery systems have opened new avenues for enhancing the efficacy of Calcipotriol treatments. Nanotechnology-based formulations have shown promise in improving drug penetration and retention within the stratum corneum, thereby prolonging the duration of action and reducing the frequency of application. These innovative approaches are particularly relevant for patients who require long-term management of chronic skin conditions. Additionally, research into combination therapies using Calcipotriol with other bioactive molecules has yielded promising results in preclinical studies, suggesting that such combinations could offer more comprehensive treatment options for complex dermatological disorders.
The regulatory landscape for Calcipotriol has evolved over the years, reflecting its growing acceptance and expanding therapeutic applications. Regulatory agencies worldwide have approved various formulations containing Calcipotriol for treating psoriasis and other related skin conditions based on robust clinical evidence supporting their safety and efficacy. The ongoing research into new applications and improved delivery systems continues to strengthen the case for Calcipotriol as a cornerstone compound in modern medicine.

